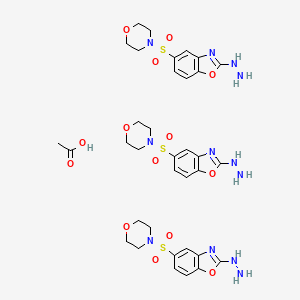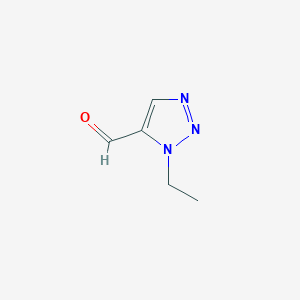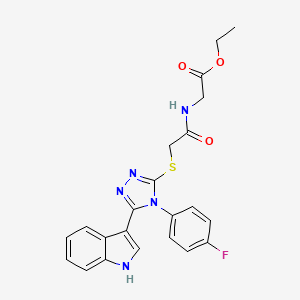
Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid, also known as THMB, is a chemical compound that has been widely studied for its potential applications in scientific research. THMB is a fluorescent dye that has been used as a probe for the detection of metal ions, and has also been investigated for its potential use in cancer diagnosis and treatment. In
Wissenschaftliche Forschungsanwendungen
Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid has been widely used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been investigated for its potential use in cancer diagnosis and treatment. This compound has been shown to selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid involves its ability to bind to metal ions and form a complex that emits fluorescence. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and does not affect the viability of normal cells. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its ability to selectively target cancer cells, and its low toxicity. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential for photobleaching.
Zukünftige Richtungen
Future research on Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid could focus on its potential use in cancer therapy, including its ability to target specific types of cancer cells and its potential for combination therapy with other cancer drugs. Other potential directions for research could include the development of new fluorescent probes based on this compound, and the investigation of this compound's anti-inflammatory effects in various disease models.
Synthesemethoden
The synthesis of Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid involves the reaction of 2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole with acetic anhydride in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
acetic acid;(5-morpholin-4-ylsulfonyl-1,3-benzoxazol-2-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H14N4O4S.C2H4O2/c3*12-14-11-13-9-7-8(1-2-10(9)19-11)20(16,17)15-3-5-18-6-4-15;1-2(3)4/h3*1-2,7H,3-6,12H2,(H,13,14);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMJIWXYNIMXMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN.C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN.C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N12O14S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
955.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione](/img/structure/B2407958.png)

![1-(3-Methylbenzoyl)-3-{[3-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2407961.png)
![5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407962.png)

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B2407964.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2407969.png)